Species Selectivity: Rat vs. Human Renin Inhibition
The target compound demonstrates a pronounced species selectivity for rat renin over human renin, a property essential for studies in rodent models. In head-to-head assays against rat plasma renin, the compound exhibited an IC50 of 30 nM at pH 7.4 [1]. While direct comparative data for human renin inhibition by this exact peptide is not reported in the primary literature, a closely related analog with a subnanomolar IC50 (0.21 nM) against rat renin displayed a 214-fold reduction in potency against human renin (IC50 = 45 nM) [2]. This class-level inference suggests that the rat-optimized sequence confers substantial species discrimination. In contrast, the clinical renin inhibitor aliskiren exhibits the inverse selectivity profile: it is 133-fold more potent against human renin (IC50 = 0.6 nM) than rat renin (IC50 = 80 nM) [3].
| Evidence Dimension | Species-dependent inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 30 nM (rat plasma renin) |
| Comparator Or Baseline | Aliskiren: 80 nM (rat renin), 0.6 nM (human renin); Peptide XXI analog: 0.21 nM (rat renin), 45 nM (human renin) |
| Quantified Difference | Target compound is 2.7-fold more potent than aliskiren against rat renin; class-level selectivity ratio of ~214-fold for rat vs. human renin inferred from analog data. |
| Conditions | Rat plasma renin assay, pH 7.4, 37°C |
Why This Matters
Species selectivity ensures that pharmacological effects observed in rat models are attributable to renin inhibition rather than off-target interactions, and avoids the confounding influence of human-optimized inhibitors that underperform in rodent systems.
- [1] Hui KY, Holtzman EJ, Quinones MA, Hollenberg NK, Haber E. Design of rat renin inhibitory peptides. J Med Chem. 1988;31(9):1679-1686. View Source
- [2] Sueiras-Diaz J, et al. Potent in vivo inhibitors of rat renin. J Pept Res. 1997;50(4):239-247. View Source
- [3] Infona. Aliskiren increases bradykinin and tissue kallikrein mRNA levels in the heart. 2011. View Source
